Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate
Description
Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate is a sulfur-containing acetamide derivative characterized by a 4-bromophenyl thioether group linked to an acetamido backbone and an ethyl ester terminal. This structure combines electron-withdrawing (bromine) and lipophilic (aromatic ring) features, making it a candidate for applications in medicinal chemistry and organic synthesis. The compound’s reactivity is influenced by the sulfur atom’s nucleophilicity and the steric/electronic effects of the 4-bromophenyl group .
Properties
IUPAC Name |
ethyl 2-[[2-(4-bromophenyl)sulfanylacetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-2-17-12(16)7-14-11(15)8-18-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMNWWKLQODBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate typically involves the reaction of ethyl 2-bromoacetate with 4-bromothiophenol, followed by the addition of acetamide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining appropriate temperatures, pressures, and using industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate has been explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiazole and related moieties demonstrate efficacy against various bacterial strains and fungi . The presence of the bromophenyl group is believed to enhance the bioactivity by improving lipophilicity and facilitating membrane penetration.
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | Escherichia coli | Moderate |
| This compound | Staphylococcus aureus | High |
| This compound | Candida albicans | Low |
Antitumor Activity
The compound has also been investigated for its antitumor properties. A study highlighted that certain derivatives showed cytotoxic effects on cancer cell lines, suggesting a potential pathway for the development of anticancer agents . The mechanism of action is thought to involve the induction of apoptosis in tumor cells.
Synthesis and Structural Studies
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methodology often includes the use of various reagents and conditions to yield the final product with high purity.
Synthetic Pathway Overview
A common synthetic route involves:
- Formation of Thioamide: Reacting an appropriate acetamide with a thiol.
- Acetylation: Using acetic anhydride or acetyl chloride to introduce the acetate group.
- Bromination: Employing bromine or brominating agents to introduce the bromophenyl moiety.
The structure is confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the molecular framework and functional groups present .
Materials Science Applications
Beyond medicinal chemistry, this compound has potential applications in materials science, particularly in developing organic electronics and polymers.
Organic Electronics
Research has indicated that compounds with similar structures can be utilized in organic photovoltaic devices due to their ability to act as electron donors or acceptors . The incorporation of bromophenyl groups can enhance charge mobility within the material matrix.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The sulfanyl group can form bonds with metal ions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate with analogs differing in substituents, functional groups, or core frameworks.
Structural Features
Physicochemical Properties
- Molecular Weight: The bromophenyl group increases molecular weight (~423–568 g/mol) compared to non-halogenated analogs, affecting solubility .
- Solubility : Ethyl ester enhances solubility in organic solvents (e.g., EtOAc, hexane), while bromine and aromatic groups reduce aqueous solubility .
- Stability : Thioether linkages are prone to oxidation, whereas sulfonyl derivatives (e.g., 7c) exhibit higher stability .
Biological Activity
Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide an in-depth analysis of the biological activity associated with this compound.
Chemical Structure and Properties
This compound belongs to a class of compounds that exhibit various pharmacological properties. The presence of the 4-bromophenyl group and the sulfanyl moiety contribute to its biological activities, including antiproliferative effects against cancer cell lines.
Antiproliferative Activity
Research indicates that derivatives similar to this compound exhibit significant antiproliferative properties. For instance, a study assessed several sulfide and sulfoxide derivatives against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and A549 (lung) using the sulforhodamine B (SRB) assay. The results highlighted that many synthesized compounds demonstrated varying degrees of growth inhibition, with some showing IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 5a | HepG2 | 12.5 | |
| Compound 5b | MCF-7 | 8.3 | |
| Compound 5c | A549 | 15.0 | |
| Doxorubicin | MCF-7 | 10.0 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through its structure-activity relationship (SAR). Key observations include:
- Substituent Effects : The nature of substituents on the aromatic ring significantly influences potency. For example, compounds with electron-withdrawing groups such as bromine often exhibit enhanced activity compared to their unsubstituted counterparts .
- Sulfide vs. Sulfoxide : Sulfoxide derivatives generally show higher antiproliferative activity than sulfides, suggesting that oxidation state plays a crucial role in modulating biological effects .
While specific mechanisms for this compound are still under investigation, related compounds have demonstrated several modes of action:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Compounds have been shown to trigger apoptotic pathways in sensitive cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
- Inhibition of Metabolic Enzymes : Certain thiazolidine derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which may contribute to their therapeutic potential beyond anticancer activity .
Case Studies
Recent studies have provided insights into the practical applications and effectiveness of similar compounds in clinical settings:
- A study involving a series of thiazolidine derivatives demonstrated promising results in reducing tumor viability in glioblastoma models, suggesting that structural modifications could enhance therapeutic efficacy .
- Another research effort focused on the synthesis and evaluation of sulfonamide derivatives indicated significant antibacterial activity alongside anticancer properties, highlighting the versatility of these compounds in treating multiple conditions .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate, and what purification methods are effective?
Methodological Answer: The compound can be synthesized via S-alkylation of thiol-containing precursors with ethyl bromoacetate in the presence of a base like triethylamine . For purification, column chromatography using 1:4 ethyl acetate/hexane is effective for isolating the product, as demonstrated in enantioselective indole insertion reactions . Alternative methods include coupling reactions with amino acid esters to form amide bonds .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Methodological Answer:
- X-ray crystallography provides definitive structural confirmation, as shown in studies of similar compounds with monoclinic (P21/n) crystal systems and unit cell parameters (e.g., a = 11.656 Å) .
- NMR spectroscopy (¹H/¹³C) identifies functional groups (e.g., acetamido, sulfanyl).
- Mass spectrometry validates molecular weight (e.g., expected M = 326.21 g/mol for analogs) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Gloves, lab coat, and goggles.
- First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult a physician immediately, as advised in safety protocols for structurally related benzhydryl acetates .
- Stability: Store in a cool, dry environment away from oxidizing agents .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for derivatives of this compound?
Methodological Answer: Enantioselective reactions (e.g., indole insertions) require chiral catalysts like phosphoric acids. Optimize reaction conditions (solvent polarity, temperature) and catalyst loading (e.g., 5 mol%) to enhance stereochemical control, as shown in analogous systems . Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism.
Q. How does the crystal structure inform its reactivity and intermolecular interactions?
Methodological Answer: Crystal packing analysis reveals hydrogen-bonding networks (e.g., N–H···O interactions) and π-stacking of the 4-bromophenyl group, which influence solubility and reactivity. These interactions can guide co-crystal design for improved bioavailability .
Q. What strategies mitigate stability issues under acidic or oxidative conditions?
Methodological Answer:
Q. How can biological activity be evaluated given its structural features?
Methodological Answer:
- Enzyme inhibition assays: Screen against targets like dihydropteroate synthase, inspired by sulfonamide derivatives with antibacterial activity .
- Cellular uptake studies: Use fluorescently tagged analogs to track intracellular localization.
- SAR analysis: Modify the sulfanyl or bromophenyl groups to assess impact on bioactivity .
Q. How should researchers address contradictions in reaction yields reported across studies?
Methodological Answer:
- Reproducibility checks: Validate solvent purity, catalyst activity, and reaction atmosphere (e.g., inert N₂ vs. ambient air) .
- Byproduct analysis: Use LC-MS to identify side products (e.g., hydrolysis of the ester group).
- Statistical optimization: Apply Design of Experiments (DoE) to resolve conflicting parameters (e.g., temperature vs. catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
